Home > Products > Screening Compounds P81570 > 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one
6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one - 62618-72-8

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one

Catalog Number: EVT-1606078
CAS Number: 62618-72-8
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diethyl cis-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonate

1.1. Compound Description: Diethyl cis-(4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonate is a novel heterocyclic α-aminophosphonate synthesized through a stereoselective method. [] This method involves regioselective 1,4-phosponylation of N-Cbz quinolin-4(1H)-one using diethyl phosphite, followed by diastereoselective reduction favoring the cis stereoisomer. []

1.2. Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline-2-one structure with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. The key structural difference lies in the substituent at the 2-position of the tetrahydroquinoline ring. While 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one has a 2-bromopropanoyl group, this related compound features a diethyl phosphonate group at the same position. Additionally, both compounds are products of stereoselective synthesis, highlighting the importance of stereochemistry in this class of compounds. []

Diethyl trans-(4-Hydroxy-1,2,3,4-tetrahydro-quinolin-2-yl)phosphonate

2.1. Compound Description: Diethyl trans-(4-hydroxy-1,2,3,4-tetrahydro-quinolin-2-yl)phosphonate is a novel heterocyclic α-aminophosphonate synthesized through a stereoselective method. [] It is synthesized from the cis isomer via a Mitsunobu reaction, demonstrating the ability to manipulate stereochemistry within this class of molecules. []

2.2. Relevance: Similar to diethyl cis-(4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonate, this compound shares the core 1,2,3,4-tetrahydroquinoline-2-one structure with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. The difference lies in the substituent at the 2-position, with this related compound featuring a diethyl phosphonate group and trans stereochemistry. The synthesis of both the cis and trans isomers highlights the potential for exploring different stereochemical configurations of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one and their potential impact on biological activity. []

Ethyl cis-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinate

3.1. Compound Description: This compound is a heterocyclic α-aminophosphinate synthesized through a stereoselective method. [] It is synthesized through a similar pathway to the diethyl phosphonate analogues, utilizing ethyl phenylphosphinate instead of diethyl phosphite during the 1,4-phosponylation step. []

3.2. Relevance: This compound shares the 1,2,3,4-tetrahydroquinoline-2-one core structure with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. The key structural distinction is the presence of an ethyl phenylphosphinate group at the 2-position of the tetrahydroquinoline ring in this related compound, compared to the 2-bromopropanoyl group in the target compound. The similarity in their synthetic approach, particularly the focus on stereoselectivity, underscores the potential for developing structure-activity relationships within this class of compounds. []

Ethyl trans-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phenylphosphinate

4.1. Compound Description: This compound, a heterocyclic α-aminophosphinate, is synthesized from its cis isomer via the Mitsunobu reaction, indicating the feasibility of stereochemical modification within this family of compounds. []

4.2. Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline-2-one structure with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, but with an ethyl phenylphosphinate group at the 2-position and trans stereochemistry. The synthesis of both cis and trans isomers, similar to the diethyl phosphonate analogues, further emphasizes the possibility of investigating different stereochemical configurations of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one and their potential effects on biological activity. []

1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1)

5.1. Compound Description: 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) is a bitopic agonist of the M1 muscarinic acetylcholine receptor (mAChR) [, ] that unexpectedly shows selectivity for the dopamine D4 receptor (D4R) over D2R and D3R. [] This compound acts as a D4R antagonist. []

5.2. Relevance: Both 77-LH-28-1 and 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one belong to the 1,2,3,4-tetrahydroquinolin-2-one chemical class. The presence of the 1,2,3,4-tetrahydroquinolin-2-one moiety in both molecules suggests potential shared pharmacological activities or mechanisms of action. Understanding the specific structural features responsible for the D4R selectivity of 77-LH-28-1 could provide insights into the potential biological activities of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. [, ]

Xanomeline

6.1. Compound Description: Xanomeline is an orthosteric agonist of the M1/M4 muscarinic acetylcholine receptors (mAChRs). [] It serves as a structural basis for designing novel bitopic hybrid compounds with potential applications in Alzheimer's disease. []

6.2. Relevance: While xanomeline itself does not share a core structure with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, it is used in conjunction with 1-[3-(4-butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) to create novel heterobivalent hybrids. [] This connection highlights the potential for developing hybrid molecules combining structural features of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one with other pharmacophores to target specific receptor subtypes or enhance biological activity. []

1-(2-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

7.1. Compound Description: This family of compounds is synthesized through a one-pot, multi-component aza Diels–Alder reaction using anilines and N-vinyl-2-pyrrolidinone in the presence of a catalyst. [, , ] They have shown promising results in photocleavage studies, indicating their potential use in photodynamic therapy. []

7.2. Relevance: These compounds share the 1,2,3,4-tetrahydroquinoline core structure with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. Although the 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one lacks the pyrrolidin-2-one substituent found in these compounds, the shared core structure and the potential for variations in substituents at different positions on the tetrahydroquinoline ring make them relevant for comparison. [, , ] This structural similarity suggests that 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one might also exhibit interesting biological activities, particularly in areas like DNA interaction or photodynamic therapy. []

(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11)

8.1. Compound Description: This compound acts as a potent and selective inhibitor of class I histone deacetylases (HDACs). [] It has demonstrated significant anti-proliferative activity against various human cancer cell lines, including colorectal cancer (CRC) cells. [] Mechanistically, it induces cell cycle arrest at the G2/M phase, activates intrinsic and extrinsic apoptotic pathways, and inhibits survival signals. []

8.2. Relevance: Both Compound 11 and 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one share the 1,2,3,4-tetrahydroquinoline core structure. Despite differences in substituents and their positions on the ring, the shared core structure suggests potential commonalities in their binding interactions and pharmacological profiles. [] The potent anticancer activity of Compound 11 makes it an interesting reference point when considering potential biological applications for 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, particularly in the context of cancer research. []

(+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione (CGP 48506)

9.1. Compound Description: This compound is a novel Ca2+ sensitizing agent lacking the phosphodiesterase III (PDE III) inhibitory activity commonly found in other positive inotropic agents. [] It increases the sensitivity of cardiac muscle contraction to calcium. []

9.2. Relevance: Although structurally dissimilar to 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, CGP 48506's activity as a Ca2+ sensitizer is noteworthy. Exploring whether 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one possesses any Ca2+ modulating effects could be of interest, especially considering the role of calcium signaling in various biological processes. []

5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 53998)

10.1. Compound Description: EMD 53998 is a PDE III inhibitor with an inherent Ca2+ sensitizing activity attributed to its (+)-enantiomer, EMD 57033. []

2-Benzoyl-5,12-dimethoxy-3-heteryl-1,2,3,4-tetrahydronaphtho[2,3-g]phthalazine-6,11-diones

11.1. Compound Description: These compounds represent a series of exofunctionalized tetracyclic quinoid systems synthesized via the cyclocondensation of a bielectrophilic anthracene derivative with various heteroyl-benzyl hydrazides. [] These compounds exhibit atropisomerism, meaning they have different spatial arrangements of substituents due to restricted rotation around a single bond. []

11.2. Relevance: Though structurally distinct from 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the concept of atropisomerism observed in these compounds is worth noting. Depending on its substituents, 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one could potentially exhibit atropisomerism, impacting its pharmacological properties. This consideration highlights the importance of analyzing potential stereoisomers when studying the biological activity of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. []

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

12.1. Compound Description: This compound, a derivative of 1,2,3,4-tetrahydroquinoline, exists as a trans diastereoisomer. [] Its crystal structure reveals key structural features, including the dihedral angles between the isoxazole ring and the benzene and phenyl rings. [] In the crystal lattice, molecules interact through N—H⋯O interactions, forming chains along a specific axis. []

12.2. Relevance: The presence of the 1,2,3,4-tetrahydroquinoline nucleus in both 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one suggests potential similarities in their physicochemical properties and potential for biological activity. [] The detailed structural information available for this related compound, particularly regarding its stereochemistry and crystal packing, provides valuable insights for understanding the structure-activity relationships of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. []

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate

13.1. Compound Description: This compound is a hydrated derivative of 1,2,3,4-tetrahydroquinoline, crystallizing with two organic molecules and two water molecules per asymmetric unit. [] Notable structural variations between the two independent molecules within the asymmetric unit include torsion angles between the isoxazole ring, benzene rings, and phenyl rings, as well as the rotation of the nitro group concerning the phenyl groups. [] The pyrrolidinone fragment adopts a cis orientation relative to the 4-nitrophenyl group. [] The crystal packing reveals intermolecular interactions such as O—H⋯O and N—H⋯O hydrogen bonds, contributing to the formation of specific structural motifs. []

13.2. Relevance: This compound shares the 1,2,3,4-tetrahydroquinoline core with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. This structural similarity, along with the insights into its stereochemistry, conformation, and intermolecular interactions, provides a reference point for understanding the potential structural features and interactions of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. []

Sulfur-containing 1,4-dihydropyridines and 1,2,3,4-tetrahydropyridines

14.1. Compound Description: These are classes of heterocyclic compounds synthesized by reacting cyanothioacetamide with various carbonyl compounds and active methylene compounds. [] These compounds have shown potential as hepatoprotectors, particularly in a rat model of tetrachloromethane-induced acute liver damage. []

14.2. Relevance: Although not directly sharing the core structure, these compounds highlight the potential of exploring different heterocyclic systems, particularly those containing nitrogen and sulfur, for potential biological activities related to 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. The presence of a nitrogen-containing heterocycle in both 1,4-dihydropyridines/1,2,3,4-tetrahydropyridines and 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one suggests the possibility of exploring similar chemical modifications or substitutions on the 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one scaffold to potentially enhance its activity or target different therapeutic areas. []

6-R-3,5-Dinitro-1,2,3,4-tetrahydropyridines

15.1. Compound Description: This family of compounds, derived from the selective reduction of 2-R-3,5-dinitropyridines, is being investigated for potential use as plant protection products. [] They have shown fungicidal activity, but their potential toxicity to cultivated crops and the environment needs further investigation. []

15.2. Relevance: Although they differ in their core structure, the biological activity of these compounds as potential fungicides could provide insights into the development of new agrochemicals. It's worth exploring if 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, with its distinct structure, possesses any potential for application in this field. []

1,2,3,4-Tetrahydro-4-oxo-6-(5-substituted 2-phenyl-1H-indol-3-yl)-2-thioxopyrimidine-5-carbonitrile derivatives

16.1. Compound Description: These compounds, synthesized using a multi-step approach, have demonstrated potential as antimicrobial and antitubercular agents. [] Specifically, a compound with a specific substitution pattern on the indole ring (4a in the study) exhibited promising activity against both bacteria and Mycobacterium tuberculosis. []

16.2. Relevance: While structurally distinct from 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the exploration of these compounds as antimicrobial and antitubercular agents provides a valuable reference for considering potential applications of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one in similar areas, particularly given the global health concerns associated with drug-resistant infections. []

N-(2-(Phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

17.1. Compound Description: This class of pyrimidine derivatives, synthesized from readily available starting materials, has shown significant in vitro antibacterial and antifungal activity against a panel of microorganisms, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. [] Additionally, these compounds exhibited promising anticancer activity against the MCF-7 human breast cancer cell line. []

17.2. Relevance: Despite the structural differences between this class of compounds and 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, their broad-spectrum antimicrobial activity and anticancer potential offer valuable insights. This information could guide the exploration of similar biological activities for 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, potentially leading to the development of new therapeutic agents with diverse applications. []

4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones and Ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate

18.1. Compound Description: These novel substituted pyrimidine derivatives, specifically 4-aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one and ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate, were synthesized through a regiospecific reaction between 4-oxopyrimidin-2-ylthioureas and arylaldehydes. [] The compounds showed notable antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, highlighting their potential as lead compounds for developing new antibacterial agents. []

18.2. Relevance: Despite not sharing a core structure with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the antibacterial activity exhibited by these compounds, especially against clinically relevant pathogens, provides a valuable point of reference. It suggests the potential of exploring related heterocyclic systems, including those with modifications or substitutions similar to 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, for the development of novel antimicrobial agents. []

1,2,3,4-Tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide derivatives

19.1. Compound Description: This series of compounds, including new derivatives, was synthesized via the Biginelli condensation reaction, a classic multicomponent reaction in organic chemistry. [] The reaction involved reacting acetoacetanilide with various aromatic aldehydes and urea/thiourea in the presence of an acid catalyst, highlighting the versatility of this reaction in generating diverse chemical libraries. []

19.2. Relevance: While not directly related in structure to 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the use of the Biginelli condensation in their synthesis offers valuable insights into potential synthetic strategies. Exploring modifications or similar multicomponent reactions could be beneficial in generating analogues or derivatives of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, potentially leading to the discovery of new compounds with improved or unique biological activities. []

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

20.1. Compound Description: This compound is a pyrimidine derivative synthesized using a three-component reaction involving ethyl acetoacetate, urea, and benzaldehyde. [] The synthesis utilized a CuO@SiO2 nanocatalyst, highlighting the increasing application of nanomaterials in organic synthesis. [] The catalyst demonstrated good activity and reusability, making the process efficient and environmentally friendly. []

20.2. Relevance: While not directly structurally related to 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the synthetic strategy employed, particularly the use of a heterogeneous catalyst and a one-pot procedure, offers valuable insights into potential methodologies for synthesizing 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one or its derivatives. Adapting similar catalytic systems and exploring multicomponent reactions could provide efficient and environmentally friendly routes to access this class of compounds. []

6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl)-1-methyl-5-nitro-1,2,3,4-tetrahydropyridin-2-one

21.1. Compound Description: The crystal structure of this compound, a derivative of tetrahydropyridin-2-one, has been determined. [] It features a tetrahydropyridone ring in a skew boat conformation and reveals a significant dihedral angle between the benzene and pyridine rings. [] The crystal packing is primarily governed by weak C—H⋯O interactions. []

22. Relevance: While the core structure differs from 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the detailed structural information, including the conformation and intermolecular interactions, provides valuable insights into the structural characteristics of similar heterocyclic systems. [] This information can be helpful in understanding the potential structural features and intermolecular interactions that might be relevant for the biological activity of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. []

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

22.1. Compound Description: These dihydropyrimidine derivatives were synthesized through an aldol condensation reaction. [] The major product, with a dimethoxystyryl group, was obtained in a 15% yield, while the side product, with a methyl group, was obtained in 8% yield. [] This demonstrates the potential of aldol condensation in synthesizing dihydropyrimidine derivatives with different substitution patterns, which can influence their biological activities. []

22.2. Relevance: Although structurally distinct from 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the successful application of the aldol condensation reaction in their synthesis suggests that similar strategies could be explored for the synthesis of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives. The possibility of introducing different substituents on the dihydropyrimidine ring through this reaction highlights the potential for structural diversity and the opportunity to fine-tune the biological activity of these compounds. []

cis-1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline and trans-1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline

23.1. Compound Description: These compounds are N-benzoyl and N,O-dibenzoyl derivatives of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol. [] Their configurational and conformational assignments have been established through NMR spectroscopy and single-crystal X-ray crystallography. [] They serve as important intermediates in the microbial transformation of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines by fungi. []

23.2. Relevance: These compounds highlight the importance of stereochemistry in the biological activity of tetrahydroquinoline derivatives. They are structurally related to 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one through the shared tetrahydroquinoline core. Understanding the stereochemical preferences for the bioactivity of similar compounds could guide the design and synthesis of more potent and selective derivatives of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. []

4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

24.1. Compound Description: These compounds, synthesized through a one-pot, three-component Biginelli condensation reaction, are of significant pharmacological interest. [] They have been evaluated for in vitro antifungal and antibacterial activities. []

24.2. Relevance: Although structurally different from 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the use of the Biginelli condensation reaction for their synthesis provides a valuable synthetic strategy. Additionally, their evaluation for antifungal and antibacterial activities suggests a potential area of exploration for 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, given the need for new antimicrobial agents. []

Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

25.1. Compound Description: This compound, a tetrahydropyrimidine derivative, was synthesized using a solvent-free Biginelli reaction without catalysts. [] It exhibits solvatomorphism, meaning it can crystallize in different forms depending on the solvent used. []

25.2. Relevance: The solvent-free and catalyst-free synthesis of this compound highlights a potentially green and efficient approach that could be investigated for the preparation of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one or its analogues. The observation of solvatomorphism suggests that the solid-state properties and, potentially, the biological activity of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one could be influenced by crystallization conditions, an aspect worth considering in its development. []

cis-2-Methyl-4-azapan-2-one-1,2,3,4-tetrahydroquinolines/cis-9-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-9H-carbazole

26.1. Compound Description: These are two different series of compounds synthesized using a multicomponent, one-pot imino Diels-Alder reaction. [] This reaction involves anilines, either N-vinylcaprolactam or N-vinyl carbazole, and antimony trichloride as a catalyst. [] The reaction is diastereoselective, favoring the formation of the cis isomers. []

26.2. Relevance: Both series share the 1,2,3,4-tetrahydroquinoline core with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. The shared core structure, along with the diastereoselective nature of their synthesis, suggests that exploring similar reactions and variations in substituents could be valuable for discovering new derivatives of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one with potential biological activities. []

6-(1H-Indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

27.1. Compound Description: This series of compounds is synthesized using a one-pot, three-component cyclocondensation reaction involving an arylaldehyde, a 3-(cyanoacetyl)indole, and urea. [] The reaction utilizes polyethylene glycol (PEG-400) as a biodegradable solvent and a thiazolium salt as a catalyst, making it an environmentally friendly approach. []

27.2. Relevance: While structurally different from 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the efficient and environmentally friendly synthetic approach using PEG-400 as a solvent and a recyclable catalyst could be valuable. Exploring similar green chemistry principles and catalytic systems could be beneficial for developing sustainable synthetic routes for 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one and its derivatives. []

Ethyl/Methyl 4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives

28.1. Compound Description: These compounds were synthesized through a multicomponent reaction involving aldehydes, acetoacetate, and urea. [] The reaction utilizes a 5% WO3/ZrO2 heterogeneous catalyst under solvent-free conditions. [] This approach highlights the importance of developing efficient and environmentally friendly synthetic methods. []

28.2. Relevance: While these compounds are not structurally similar to 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the use of a heterogeneous catalyst and solvent-free conditions offers valuable insights into potential green chemistry approaches that could be adapted for the synthesis of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one or its analogues. Exploring such eco-friendly methodologies could be beneficial in developing sustainable synthetic routes for this class of compounds. []

2-[4-(Amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline (ZI 1-6)

29.1. Compound Description: This family of compounds represents novel aminoacetylenic 1,2,3,4-tetrahydroisoquinoline derivatives designed as potential signal transduction inhibitors for cancer treatment. [] These compounds were designed to interact with epidermal growth factor receptors (EGFR and HER2), which are often overexpressed in various cancer types. []

29.2. Relevance: Despite structural differences with 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one, the development of these compounds as potential anticancer agents highlights the importance of exploring diverse chemical scaffolds for targeted therapies. The focus on signal transduction pathways and protein kinase inhibition provides valuable insights for considering potential mechanisms of action and therapeutic applications of 6-(2-bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one. []

3-{[5-(6-Methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

30.1. Compound Description: These compounds are synthesized through a multi-step process that involves the formation of a tetrahydropyrimidine ring, followed by the introduction of oxadiazole and indole moieties. [] They exhibit promising antibacterial, antifungal, and antioxidant activities. []

Properties

CAS Number

62618-72-8

Product Name

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one

IUPAC Name

6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

InChI

InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15)

InChI Key

LJJPTQNZBAIGAX-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.